potassium 3-oxobut-1-en-1-olate
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Overview
Description
Potassium 3-oxobut-1-en-1-olate is an organic compound with the molecular formula C4H5KO2 and a molecular weight of 124.18 g/mol . It is a potassium salt of an enolate, which is a resonance-stabilized anion derived from the deprotonation of a carbonyl compound. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-oxobut-1-en-1-olate can be synthesized through the deprotonation of 3-oxobut-1-en-1-ol using a strong base such as potassium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the large-scale deprotonation of 3-oxobut-1-en-1-ol using potassium hydroxide. The reaction is carried out in a continuous flow reactor to maintain consistent product quality and yield. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-oxobut-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The enolate anion can participate in nucleophilic substitution reactions, replacing a leaving group in a substrate molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve halides or other electrophilic substrates under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted enolate derivatives.
Scientific Research Applications
Potassium 3-oxobut-1-en-1-olate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of various carbonyl compounds and enolate derivatives.
Biology: Studied for its potential role in biochemical pathways involving enolate intermediates.
Medicine: Investigated for its potential therapeutic applications due to its unique reactivity and stability.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of potassium 3-oxobut-1-en-1-olate involves its ability to act as a nucleophile due to the resonance stabilization of the enolate anion. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Sodium 3-oxobut-1-en-1-olate: Similar in structure but with sodium as the counterion.
Lithium 3-oxobut-1-en-1-olate: Similar in structure but with lithium as the counterion.
Potassium 3-oxobut-2-en-1-olate: Similar in structure but with a different position of the double bond.
Uniqueness
Potassium 3-oxobut-1-en-1-olate is unique due to its specific reactivity and stability, which are influenced by the potassium counterion. This makes it particularly useful in certain synthetic applications where other enolate salts may not perform as effectively .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of potassium 3-oxobut-1-en-1-olate can be achieved through the Claisen condensation reaction between ethyl acetoacetate and potassium ethoxide.", "Starting Materials": [ "Ethyl acetoacetate", "Potassium ethoxide" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in ethanol and add potassium ethoxide to the solution.", "Step 2: Heat the mixture under reflux for several hours.", "Step 3: Allow the mixture to cool and then add water to the solution.", "Step 4: Acidify the solution with hydrochloric acid to obtain the potassium 3-oxobut-1-en-1-olate product." ] } | |
CAS No. |
66558-51-8 |
Molecular Formula |
C4H5KO2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
potassium;(E)-3-oxobut-1-en-1-olate |
InChI |
InChI=1S/C4H6O2.K/c1-4(6)2-3-5;/h2-3,5H,1H3;/q;+1/p-1/b3-2+; |
InChI Key |
TWLFHYXYMWHRGQ-SQQVDAMQSA-M |
Isomeric SMILES |
CC(=O)/C=C/[O-].[K+] |
Canonical SMILES |
CC(=O)C=C[O-].[K+] |
Purity |
91 |
Origin of Product |
United States |
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